![molecular formula C22H21ClN2O4S2 B2533956 N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methylbenzyl)ethanediamide CAS No. 896325-36-3](/img/structure/B2533956.png)

N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methylbenzyl)ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

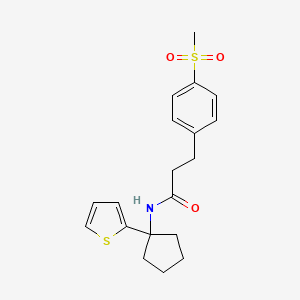

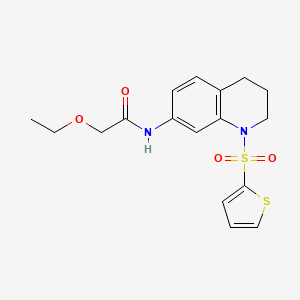

Molecular Structure Analysis

The molecular structure of this compound includes a sulfonyl group attached to a 4-chlorophenyl group and a 2-thienyl group. It also contains an ethanediamide group attached to a 2-methylbenzyl group.Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 702.70°C (estimated), and a melting point of 307.28°C (estimated) . It has a molar refractivity of 119.3±0.4 cm3, and a polar surface area of 123 Å2 . The compound has a logP of 2.88, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research on compounds similar to N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methylbenzyl)ethanediamide often focuses on their synthesis and chemical properties. For instance, studies have been conducted on the preparation of coenzyme M analogues and their activity in specific biochemical systems. Analogues of coenzyme M, synthesized for research purposes, have been investigated for their roles in enzymatic reactions, such as those involving methyl-coenzyme M reductase in methanogenesis processes (Gunsalus, Romesser, & Wolfe, 1978). Such studies contribute to understanding the biochemical pathways of methane production and its regulation.

Antiviral Activity and Biological Applications

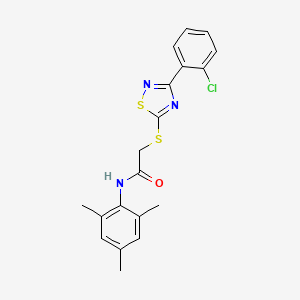

Another area of research involves synthesizing derivatives with potential biological activities, including antiviral properties. For example, derivatives of 4-chlorophenyl and thiadiazole have been synthesized and tested for antiviral activities, providing insights into new therapeutic agents (Chen et al., 2010). These studies are crucial for developing new drugs and understanding the molecular basis of antiviral activity.

Material Science Applications

In material science, derivatives of the compound have been explored for their potential in creating new materials with specific properties. For instance, research on polymer electrolyte membranes for fuel cell applications has utilized sulfonated derivatives to improve chemical stability and performance (Chen, Asano, Yamaki, & Yoshida, 2006). This research contributes to the development of more efficient and durable materials for energy technologies.

Analytical and Environmental Chemistry

Sulfonate derivatives are also used in analytical chemistry for derivatization and detection in various chromatographic techniques. These applications allow for the sensitive and selective detection of compounds in complex mixtures, aiding in environmental monitoring and pharmaceutical analysis (Kou et al., 1995).

Wirkmechanismus

Target of action

The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of action

The mode of action would depend on the specific biological targets of the compound. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Eigenschaften

IUPAC Name |

N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[(2-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S2/c1-15-5-2-3-6-16(15)13-24-21(26)22(27)25-14-20(19-7-4-12-30-19)31(28,29)18-10-8-17(23)9-11-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNFOIPMNBDDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2533875.png)

![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B2533880.png)

![N-(4-fluorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2533881.png)

![1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2533884.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2533885.png)

![2-(2-Bromophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2533895.png)